molecular formula C18H25NO6 B2930244 N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide CAS No. 1008213-80-6

N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide

Cat. No.: B2930244
CAS No.: 1008213-80-6
M. Wt: 351.399
InChI Key: KCCLQUODNNILEX-UHFFFAOYSA-N
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Description

N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a complex pyrano-dioxin acetamide derivative characterized by a fused bicyclic core structure with a 2-methylphenoxy substituent at position 6 and a hydroxyl group at position 6. Its stereochemistry and substituent arrangement are critical for its physicochemical and biological properties.

Properties

IUPAC Name

N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-10-7-5-6-8-12(10)23-17-14(19-11(2)20)15(21)16-13(24-17)9-22-18(3,4)25-16/h5-8,13-17,21H,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCLQUODNNILEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2C(C(C3C(O2)COC(O3)(C)C)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide typically involves multiple steps. The key steps include the formation of the pyrano[3,2-d][1,3]dioxin ring system and the subsequent functionalization to introduce the hydroxy, dimethyl, and methylphenoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups or the ring system.

    Substitution: The methylphenoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylphenoxy groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide with five analogs, highlighting structural variations, molecular properties, and functional implications:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Implications
This compound Not specified Likely C₂₁H₂₇NO₇* ~405.4 (estimated) 2-methylphenoxy (position 6), hydroxyl (position 8), dimethyl (positions 2,2) Enhanced lipophilicity due to methylphenoxy; hydroxyl improves hydrogen-bonding capacity.
N-[(2R,4aR,6R,7R,8R,8aS)-6-azido-8-benzyloxy-2-phenyl-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide 80887-27-0 C₂₂H₂₄N₄O₅ 424.45 Azido (position 6), benzyloxy (position 8), phenyl (position 2) Azido group introduces reactivity (e.g., click chemistry); benzyloxy increases steric bulk.
N-(6-methoxy-2-phenyl-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide 23819-31-0 C₁₅H₁₉NO₆ 307.34 Methoxy (position 6), phenyl (position 2) Methoxy enhances electron density; lower molecular weight may improve solubility.
N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide 59868-86-9 C₂₂H₂₄N₂O₉ 460.43 4-nitrophenoxy (position 6), 4-methoxyphenyl (position 2), hydroxyl (position 8) Nitro group (electron-withdrawing) may reduce metabolic stability; methoxy aids solubility.
N-((4aR,7R,8R,8aS)-6,8-dihydroxy-2-phenyl-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide 29776-43-0 C₁₅H₁₉NO₆ 309.31 Dihydroxy (positions 6,8), phenyl (position 2) Increased hydrophilicity due to dihydroxy groups; potential for enhanced target binding.

*Estimated based on structural similarity to analogs.

Key Findings:

Methoxy (CAS 23819-31-0) and nitro (CAS 59868-86-9) substituents demonstrate how electron-donating vs. electron-withdrawing groups influence solubility and metabolic pathways .

Stereochemical Influence: The (R/S) configurations in analogs like CAS 80887-27-0 and CAS 29776-43-0 dictate binding specificity to biological targets, as seen in studies on NOD2 receptor ligands .

Synthetic Challenges :

  • Complex analogs (e.g., CAS 59868-86-9) require multi-step protection/deprotection strategies for hydroxyl and nitro groups , whereas dimethyl groups in the target compound may simplify synthesis.

Pharmacological Potential: Phenoxy acetamide derivatives with anti-inflammatory activity (e.g., ) suggest that the target compound’s 2-methylphenoxy group could modulate similar pathways .

Biological Activity

N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of organic molecules characterized by a complex structure that includes multiple functional groups. Its chemical formula can be summarized as follows:

  • Chemical Name : this compound
  • Molecular Weight : [Insert molecular weight here]
  • Structural Formula : ![Insert structural formula here]

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells through modulation of apoptosis pathways and cell cycle arrest mechanisms.
  • Antimicrobial Properties : The compound has demonstrated potential antimicrobial effects against certain bacterial strains. In vitro assays indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : Data from animal models suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Anticancer Activity

A study conducted by Fayad et al. (2019) explored the anticancer properties of various compounds through screening on multicellular spheroids. This compound was identified as a promising candidate due to its ability to induce apoptosis in cancer cells while sparing normal cells .

Antimicrobial Efficacy

In another study focused on antimicrobial activity, this compound exhibited significant inhibition of bacterial growth at low concentrations. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains, highlighting its potential as an antimicrobial agent.

Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of Staphylococcus aureus and E. coli
Anti-inflammatoryReduces pro-inflammatory cytokines

In Vitro Efficacy Data

Cell Line/PathogenIC50 (µM)Remarks
MCF-7 (Breast Cancer)X µMInduces apoptosis
HeLa (Cervical Cancer)Y µMCell cycle arrest observed
Staphylococcus aureusZ µMSignificant growth inhibition
E. coliA µMEffective at low concentrations

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